3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Overview
Description
Cytosolic phospholipase A2α (cPLA2α) specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process. CAY10650 is a highly potent (IC50 = 12 nM) cPLA2α inhibitor. It demonstrates strong anti-inflammatory effects when applied topically at a dose of 0.1 mg/ear in a mouse model of acute irritant contact dermatitis. The phase I metabolite of this compound, CAY10641, is also available.
CAY10650 is a potent cPLA2a inhibitor, demonstrating strong anti-inflammatory effects.
Scientific Research Applications
Immunology & Inflammation
CAY10650 plays a significant role in the field of Immunology & Inflammation . cPLA2α, the enzyme that CAY10650 inhibits, specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This process is central to initiating the synthesis of prostaglandins and leukotrienes, both of which are important mediators of the inflammatory process . Therefore, by inhibiting cPLA2α, CAY10650 can potentially suppress inflammatory responses.
Lipid Biochemistry
In the field of Lipid Biochemistry , CAY10650 has been shown to suppress lipid droplets formation and PGE2 secretion . This could have implications for the study of lipid metabolism and related diseases.
Glycerophospholipids
CAY10650 could also be used in the study of Glycerophospholipids . As cPLA2α catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids , CAY10650’s inhibition of this enzyme could impact the metabolism of glycerophospholipids.
Phospholipases
In the study of Phospholipases , CAY10650 serves as a potent inhibitor of cPLA2α . This could be useful in studying the role of phospholipases in various biological processes and diseases.
Cell-Based Assay
CAY10650 could be used in Cell-Based Assays . Its ability to inhibit cPLA2α and suppress lipid droplets formation and PGE2 secretion could be useful in studying cell signaling and metabolism.
High-Throughput Screening
In High-Throughput Screening applications, CAY10650 could be used as a reference compound for the development of new cPLA2α inhibitors .
Cell-Based Assay
CAY10650 could be used in Cell-Based Assays . Its ability to inhibit cPLA2α and suppress lipid droplets formation and PGE2 secretion could be useful in studying cell signaling and metabolism.
High-Throughput Screening
In High-Throughput Screening applications, CAY10650 could be used as a reference compound for the development of new cPLA2α inhibitors.
properties
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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